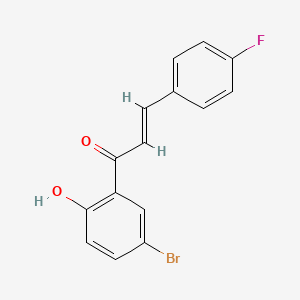

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Description

(E)-1-(5-Bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging two aromatic rings (A and B). Ring A contains a hydroxyl group at the ortho position and a bromine atom at the meta position (5-bromo-2-hydroxyphenyl), while ring B is substituted with a fluorine atom at the para position (4-fluorophenyl) . The E-configuration of the double bond is critical for its biological and electronic properties, as it maintains conjugation between the aromatic rings and the ketone group. This compound is synthesized via Claisen-Schmidt condensation, as demonstrated for analogous chalcones in , where 2-hydroxyacetophenones react with substituted benzaldehydes under basic conditions .

Chalcones are known for their diverse applications, including antimicrobial, anticancer, and photovoltaic activities.

Properties

IUPAC Name |

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFO2/c16-11-4-8-15(19)13(9-11)14(18)7-3-10-1-5-12(17)6-2-10/h1-9,19H/b7-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZFEBQBSWOAPD-XVNBXDOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)Br)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Br)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and antioxidant properties.

The compound has the molecular formula C15H10BrFO2 and is characterized by a chalcone structure, which typically exhibits various biological activities due to its unique chemical configuration. The presence of bromine and fluorine substituents enhances its reactivity and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that (E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one exhibits significant anticancer properties:

- Mechanism of Action : Research indicates that this compound induces apoptosis in cancer cells through various mechanisms, including cell cycle arrest at the G2/M phase and activation of the caspase pathway. It modulates the expression of key proteins involved in apoptosis, such as Bax, Bcl-xL, and p53, leading to increased mitochondrial dysfunction and cytochrome c release .

- Cell Lines Tested : In vitro studies have shown that this chalcone derivative is effective against melanoma cell lines (A2058 and BLM), demonstrating a time-dependent increase in early apoptotic cells after treatment .

Table 1: Summary of Anticancer Activity

| Cell Line | Treatment Duration | Apoptosis Induction | Key Protein Modulation |

|---|---|---|---|

| A2058 | 24, 48, 72 hours | Significant increase | Bax ↑, Bcl-xL ↓ |

| BLM | 24, 48, 72 hours | Significant increase | p53 phosphorylation |

Antimicrobial Activity

The antimicrobial potential of (E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one has also been explored:

- Antibacterial Efficacy : Studies have reported that this compound demonstrates notable antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties .

Table 2: Antimicrobial Activity Overview

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0195 | Strong |

| Escherichia coli | 0.025 | Moderate |

Antioxidant Properties

In addition to its anticancer and antimicrobial activities, (E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one exhibits antioxidant properties:

- Mechanism : The compound scavenges free radicals and reduces oxidative stress in cells, which is crucial for preventing cellular damage and maintaining cellular health.

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

- Study on Melanoma Cells : A study focused on the effects of (E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one on melanoma cells showed significant apoptosis induction via mitochondrial pathways. The study utilized flow cytometry to quantify apoptotic cells post-treatment .

- Antibacterial Testing : In a separate study evaluating the antimicrobial properties of chalcone derivatives, (E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one was shown to effectively inhibit bacterial growth at low concentrations .

Comparison with Similar Compounds

Table 1: Substituent Positions and Electronic Effects

Key Observations :

- Electronegativity and Bioactivity: The target compound's bromine (meta) and fluorine (para) substituents balance electronegativity, which is critical for enzyme inhibition. Compound 2j, with bromine (para) and iodine (meta) on ring A, exhibits higher tyrosinase inhibition (IC₅₀ = 4.703 μM) than analogs with less electronegative groups (e.g., methoxy) . The target compound lacks iodine, suggesting its activity may be lower than 2j but higher than non-halogenated chalcones.

- Antimicrobial Activity: The analog lacking bromine () shows moderate activity against S. aureus and E. coli.

- Photovoltaic Performance: While direct data on the target compound is absent, CH-FF (with dual fluorine substituents) demonstrates higher dye-sensitized solar cell (DSSC) efficiency (2.5%) than chloro analogs due to fluorine’s electron-withdrawing effects . The target compound’s bromine may reduce efficiency compared to CH-FF but improve it relative to non-fluorinated chalcones.

Crystallographic and Conformational Analysis

Table 2: Dihedral Angles and Hydrogen Bonding

Key Observations :

- The near-planar geometry (dihedral angle: 8.49°) of the bromo-fluoro analog in facilitates conjugation, enhancing electronic properties. Similar planarity is expected in the target compound due to analogous substituents.

- Hydrogen bonding (C–H⋯F/Br) in halogenated chalcones stabilizes crystal packing, improving thermal stability and solubility .

Structure-Activity Relationship (SAR) Trends

- Electron-Withdrawing Groups (EWGs) : Fluorine (EWG) at the para position of ring B enhances tyrosinase inhibition and photovoltaic performance . Bromine (moderate EWG) on ring A may synergize with fluorine to improve bioactivity.

- Substituent Position : Meta-substituted bromine in the target compound vs. para-substituted bromine in 2j () highlights positional effects. Para-substituted EWGs generally exhibit stronger electronic effects than meta .

- Piperazine vs. Non-Piperazine Chalcones: Non-piperazine chalcones like the target compound show clearer SAR trends, with potency decreasing as substituent electronegativity decreases (e.g., methoxy > fluoro > chloro) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.